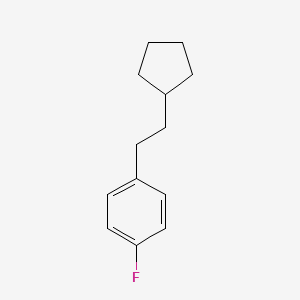
1-Fluoro-4-(2-cyclopentylethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-(2-cyclopentylethyl)benzene is an organic compound characterized by a benzene ring substituted with a fluoro group and a 2-cyclopentylethyl group
Preparation Methods
The synthesis of 1-Fluoro-4-(2-cyclopentylethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives, such as fluorobenzene and cyclopentylethyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a Grignard reagent, where cyclopentylethyl magnesium bromide is reacted with fluorobenzene.
Industrial Production: On an industrial scale, the synthesis may involve catalytic hydrogenation and halogenation processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Fluoro-4-(2-cyclopentylethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by nucleophiles under specific conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions: Typical reagents include strong bases for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products: The major products depend on the type of reaction and conditions used, ranging from substituted benzene derivatives to alcohols and hydrocarbons.
Scientific Research Applications
1-Fluoro-4-(2-cyclopentylethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(2-cyclopentylethyl)benzene involves its interaction with molecular targets through:
Electrophilic Aromatic Substitution: The fluoro group activates the benzene ring towards electrophilic attack, facilitating substitution reactions.
Pathways Involved: The compound can participate in various metabolic pathways, depending on its functional groups and the presence of specific enzymes.
Comparison with Similar Compounds
1-Fluoro-4-(2-cyclopentylethyl)benzene can be compared with other similar compounds, such as:
Fluorobenzene: A simpler structure with only a fluoro group attached to the benzene ring.
Cyclopentylethylbenzene: Lacks the fluoro group, affecting its reactivity and applications.
1-Fluoro-4-(p-tolylethynyl)benzene: Another fluorinated benzene derivative with different substituents, leading to varied chemical properties and uses.
Properties
CAS No. |
797752-67-1 |
|---|---|
Molecular Formula |
C13H17F |
Molecular Weight |
192.27 g/mol |
IUPAC Name |
1-(2-cyclopentylethyl)-4-fluorobenzene |
InChI |
InChI=1S/C13H17F/c14-13-9-7-12(8-10-13)6-5-11-3-1-2-4-11/h7-11H,1-6H2 |
InChI Key |
ZXUDTNYBASADKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


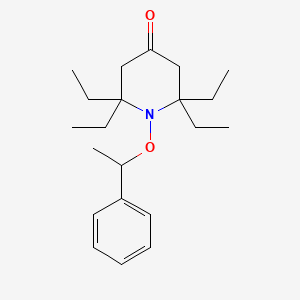
![1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-](/img/structure/B12535056.png)
![(3-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone](/img/structure/B12535060.png)
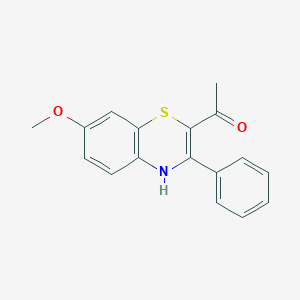
![2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid](/img/structure/B12535073.png)
![1-[2-Methoxy-6-(methoxymethoxy)phenyl]methanamine](/img/structure/B12535081.png)
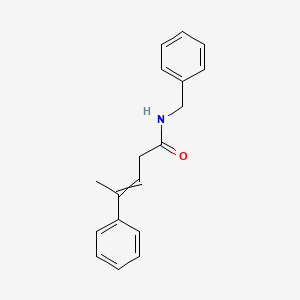
![[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol](/img/structure/B12535111.png)
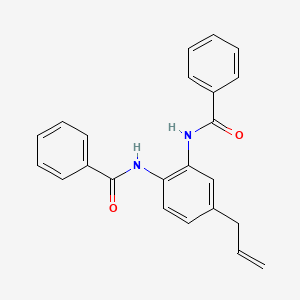
![5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12535128.png)
![1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate](/img/structure/B12535134.png)
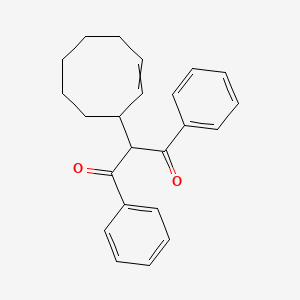
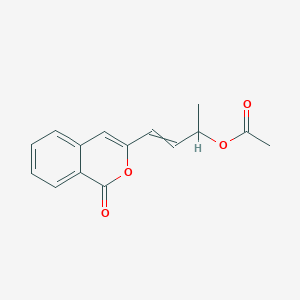
![6-Bromo-2-{4-[(2-methoxyethoxy)methoxy]phenyl}-1,3-benzothiazole](/img/structure/B12535144.png)
